molecular formula C18H22ClNO2 B7934618 Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride

Cat. No.: B7934618
M. Wt: 319.8 g/mol
InChI Key: HLBBSWSJLPLPRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride involves the reaction of benzoic acid derivatives with amino ethyl compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzene ring.

    Reduction: This can affect the amino group, potentially converting it to a different amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce different amines.

Scientific Research Applications

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride is not fully understood. it is believed to modulate neurotransmitter activity in the brain, particularly acetylcholine and dopamine. This modulation enhances cognitive functions and memory retention .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A stimulant that shares a similar structure but lacks the nootropic effects.

    Amphetamines: These compounds also affect neurotransmitter activity but have a broader range of effects and potential side effects.

Uniqueness

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride is unique in its specific enhancement of memory and cognitive functions without the broad stimulant effects seen in other similar compounds .

Properties

IUPAC Name

benzyl-[2-(3-methoxycarbonylphenyl)ethyl]-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBSWSJLPLPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51352-87-5
Record name PRL-8-53
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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